Ganoderic Acid Y

Vue d'ensemble

Description

Ganoderic Acid Y is a secondary metabolite derived from Ganoderma lucidum . It is a triterpene with four cyclic and two linear isoprenes . It has been identified as an α-glucosidase inhibitor with an IC50 of 170 μM for yeast α-glucosidase . It also inhibits enterovirus 71 (EV71) replication by blocking EV71 uncoating .

Synthesis Analysis

Ganoderic acids, including this compound, are biosynthesized by G. lucidum using the mevalonate pathway . Significant enzymes associated with the pathway were discovered through advanced molecular biology, which helped to shed light on the regulation of this compound biosynthesis .Molecular Structure Analysis

This compound is a triterpene with four cyclic and two linear isoprenes . More detailed information about its molecular structure can be found in the referenced papers .Chemical Reactions Analysis

This compound is biosynthesized by G. lucidum using the mevalonate pathway . The core enzymes play an important role in the multi-step biosynthesis of this compound, which ultimately results in the conversion of lanosterol, a common intermediate, into a range of Ganoderic acids .Applications De Recherche Scientifique

Inhibition of JAK-STAT3 Signaling Pathway

Ganoderic acid A, a relative of ganoderic acid Y, has been studied for its role in inhibiting the JAK-STAT3 signaling pathway. This inhibition can enhance the chemosensitivity of HepG2 cells to cisplatin, suggesting a potential therapeutic strategy in cancer treatment (Yao, Li, Xu, & Lü, 2012).

Hepatoprotective and Antioxidant Activity

Ganoderic acid-loaded solid lipid nanoparticles have shown hepatoprotective and antioxidant activity. This was demonstrated in a study involving d-galactosamine-induced hepatotoxicity in Wistar rats, where these nanoparticles significantly restored levels of serum hepatic markers and antioxidant enzymes (Shafique et al., 2019).

Biotechnological Production and Applications

Ganoderic acids are highly oxygenated lanostane-type triterpenoids with extraordinary pharmacological functions. Submerged fermentation of G. lucidum is a promising technology for the production of these acids, and there has been substantial effort in enhancing GA production through various fermentation and bioprocessing strategies (Xu, Zhao, & Zhong, 2010).

Anti-Tumor Effects and Immune Function Enhancement

Ganoderic acid Me has been observed to inhibit tumor growth and lung metastasis, while enhancing Natural Killer (NK) cells activity and the expressions of Interleukin-2 (IL-2) and Interferon-gamma (IFN-gamma). This suggests its potential role in cancer treatment through immune function enhancement (Wang et al., 2007).

Effects on Protein Expression Profile of Cancer Cells

Studies have shown that various ganoderic acids, including this compound, can influence the protein expression profiles of cancer cells. This indicates their potential role in altering proteins involved in cell proliferation or death, which could be crucial for understanding their cytotoxicity mechanisms (Yue et al., 2010).

Molecular Mechanisms and Pharmacological Activities

Ganoderic acids have been recognized for their immunomodulatory and antitumor activities. They are effective as supplemental therapies in treating various conditions, including hepatitis and prostate cancer. The specific relationship between autophagy and apoptosis induced by these acids has also been a subject of study (Liang et al., 2019).

Metabolism by Cytochrome P450 and 3-Keto Sterol Reductase

The metabolism of ganoderic acids involves cytochrome P450 and sterol reductase, as part of their biosynthetic pathway. Understanding this metabolism is crucial for elucidating the pathways of ganoderic acids and for potential pharmaceutical applications (Yang et al., 2018).

Anti-HIV and Anti-Hepatitis B Activities

Some ganoderic acids have been found to possess anti-HIV and anti-Hepatitis B activities, showcasing their potential as therapeutic agents against these viral infections (El-mekkawy et al., 1998; Li & Wang, 2006).

Mécanisme D'action

Target of Action

Ganoderic Acid Y is known to target the replication of viral RNA (vRNA) of Enterovirus 71 (EV71), a virus that causes hand, foot, and mouth disease . It also acts as an α-glucosidase inhibitor, targeting the enzyme α-glucosidase .

Mode of Action

This compound interacts with its targets by blocking the uncoating process of EV71, thereby inhibiting the replication of the virus . As an α-glucosidase inhibitor, it prevents the breakdown of complex sugars into glucose, thereby reducing glucose absorption .

Biochemical Pathways

This compound is a triterpene, a type of terpenoid, and its biosynthesis is derived from acetyl-CoA via the mevalonate pathway . This pathway involves the condensation of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. Mevalonate forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl pyrophosphate (DMAPP), which further condense to form triterpenes .

Pharmacokinetics

A study on ganoderic acid h, a similar compound, showed that it reached its maximum plasma concentration within two hours and sustained a quantifiable amount up to 12 hours . The elimination rate was low, suggesting that this compound may have similar pharmacokinetic properties .

Result of Action

The primary result of this compound’s action is the inhibition of EV71 replication, which could potentially reduce the severity of diseases caused by this virus . As an α-glucosidase inhibitor, it could potentially help manage blood sugar levels .

Action Environment

The biosynthesis of this compound is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . These factors can regulate the biosynthesis of this compound, affecting its production and potentially its action, efficacy, and stability .

Safety and Hazards

Orientations Futures

The elucidation of Ganoderic Acid Y biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . The magnitude of different types of Ganoderic acids isolated with different bioactivities reiterates the need to determine the basis of diversification .

Analyse Biochimique

Biochemical Properties

Ganoderic Acid Y plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme lanosterol synthase, which is involved in the mevalonate pathway. This pathway is essential for the biosynthesis of sterols and triterpenoids. This compound inhibits lanosterol synthase, leading to a reduction in the synthesis of sterols and an increase in the accumulation of triterpenoids .

Additionally, this compound interacts with proteins involved in the regulation of apoptosis, such as caspases and Bcl-2 family proteins. By modulating the activity of these proteins, this compound can induce apoptosis in cancer cells, thereby exhibiting its anticancer properties . Furthermore, this compound has been shown to interact with nuclear factor kappa B (NF-κB), a protein complex that plays a key role in regulating the immune response to infection. By inhibiting NF-κB, this compound can reduce inflammation and modulate immune responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating the intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, the release of cytochrome c from mitochondria, and the downregulation of anti-apoptotic proteins such as Bcl-2 . Additionally, this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase .

In immune cells, this compound modulates the production of cytokines and other signaling molecules, thereby influencing immune responses. It has been shown to enhance the activity of natural killer cells and macrophages, which play a crucial role in the body’s defense against infections and tumors . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors such as NF-κB and activator protein 1 (AP-1), leading to changes in the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. One of the primary mechanisms is the inhibition of lanosterol synthase, which leads to a reduction in sterol synthesis and an increase in triterpenoid accumulation . This inhibition is achieved through the binding of this compound to the active site of lanosterol synthase, preventing the enzyme from catalyzing the conversion of lanosterol to other sterols .

This compound also exerts its effects by modulating the activity of various signaling pathways. For example, it inhibits the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition results in the suppression of NF-κB-mediated transcription of pro-inflammatory genes. Additionally, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of transcription factors such as AP-1 and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . The long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context.

In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vivo studies, the long-term administration of this compound has been associated with reduced tumor growth and improved survival rates in animal models . These findings suggest that this compound can exert lasting effects on cellular function and may have potential therapeutic applications for the treatment of cancer and other diseases.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune function and reduce inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of this compound in the liver and kidneys, leading to cellular damage and dysfunction.

Threshold effects have also been observed in animal studies, with certain dosages required to achieve significant therapeutic effects. For example, a minimum dose of this compound is necessary to induce apoptosis in cancer cells and inhibit tumor growth . Exceeding this threshold dose can result in increased toxicity and adverse effects . Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mevalonate pathway and the tricarboxylic acid (TCA) cycle . In the mevalonate pathway, this compound inhibits lanosterol synthase, leading to a reduction in sterol synthesis and an increase in triterpenoid accumulation . This pathway is essential for the biosynthesis of various sterols and triterpenoids, which play important roles in cellular function and metabolism.

This compound also interacts with enzymes involved in the TCA cycle, such as isocitrate dehydrogenase and α-ketoglutarate dehydrogenase . By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of key metabolites in the TCA cycle. Additionally, this compound has been shown to affect the biosynthesis of fatty acids and amino acids, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several key processes. This compound is transported across cell membranes by specific transporters, such as organic anion transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . These transporters facilitate the uptake and efflux of this compound, influencing its intracellular concentration and distribution.

Once inside the cell, this compound can bind to various proteins and biomolecules, affecting its localization and accumulation . For example, this compound can bind to cytoplasmic proteins involved in the regulation of apoptosis and cell signaling, leading to its accumulation in specific cellular compartments . Additionally, this compound can be transported to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . This compound can also be transported to other cellular compartments, such as the mitochondria and nucleus .

In the mitochondria, this compound can influence the activity of enzymes involved in the TCA cycle and oxidative phosphorylation . This localization is essential for its role in regulating cellular metabolism and energy production. In the nucleus, this compound can modulate gene expression by interacting with transcription factors and other nuclear proteins . This nuclear localization is critical for its effects on cell signaling pathways and gene expression .

Propriétés

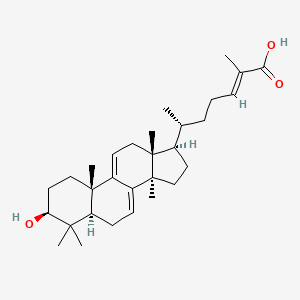

IUPAC Name |

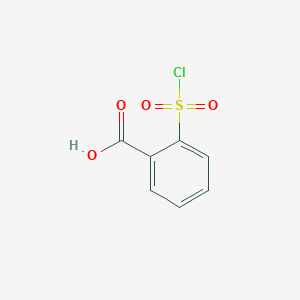

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTCYUJPLOTDMX-SPPZYOJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316796 | |

| Record name | Ganoderic acid Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86377-52-8 | |

| Record name | Ganoderic acid Y | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86377-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was Ganoderic Acid Y identified and structurally characterized in Ganoderma australe?

A2: this compound was isolated from the methanolic extract of the Ganoderma australe fruit body alongside Ganoderic Acid Sz and Ganoderal A. [] Its structure was elucidated through a combination of 1D and 2D NMR techniques, including 1H-NMR, 13C-NMR, DEPT, COSY, NOESY, HMQC, and HMBC analyses. [] This comprehensive approach allowed researchers to determine the compound's structure and confirm its identity as this compound.

Q2: Can you elaborate on the role of molecular docking in studying this compound's anti-tumor potential?

A3: Molecular docking simulations have been employed to predict potential anti-tumor targets of this compound and other triterpenoids found in Ganoderma lucidum. [] This computational approach helps assess the interactions between these compounds and specific target proteins. In one study, researchers used the LibDock module of Discovery Studio2016 software to simulate the interactions of 26 triterpenoids, including this compound, with 11 target proteins. [] The results suggested that this compound, along with other triterpenoids, might possess anti-tumor activity based on favorable docking poses and Libdock Scores. [] This information can guide further experimental validation of potential targets and mechanisms.

Q3: this compound is a 26-oxygenosterol. What is the significance of this structural feature in its biological activity?

A4: Research suggests that the 26-oxygenosterol structure of this compound and related compounds from Ganoderma lucidum plays a crucial role in their ability to inhibit cholesterol biosynthesis. [] Specifically, these compounds have been shown to target the lanosterol 14α-demethylase enzyme, which is involved in the conversion of 24,25-dihydrolanosterol to cholesterol. [] This inhibition occurs between the lanosterol and lathosterol steps in the cholesterol synthesis pathway. [] This finding highlights the potential of this compound and other 26-oxygenosterols as lead compounds for developing novel cholesterol-lowering agents.

Q4: this compound was found alongside other triterpenoids in Ganoderma zonatum. Could you elaborate on this finding and its implications?

A5: Interestingly, this compound was identified in Ganoderma zonatum, where it was found alongside two other lanostane-type triterpenoids: Lanosta-7,9(11),24-trien-3-one 15,26-dihydroxy and Lanosta-7,9(11),24-trien-26-oic,3-hydroxy. [] These three compounds share the same molecular formula, molecular weight, and exhibit similar behavior on TLC plates. [] Notably, this specific combination of triterpenoids has not been reported in other Ganoderma species, suggesting its potential as a chemotaxonomic marker for G. zonatum. [] This finding contributes to our understanding of the chemical diversity within the Ganoderma genus and its potential for producing bioactive compounds.

Q5: How can High Performance Liquid Chromatography (HPLC) contribute to the study and quality control of this compound?

A6: HPLC, particularly when combined with pressurized liquid extraction, has proven to be a valuable tool for quantifying this compound and other bioactive compounds in Ganoderma species. [] This method allows for the simultaneous determination of multiple triterpenes and sterols, including Ganoderic Acids A, Y, and DM, Ganoderols A and B, Ganoderal A, Methyl Ganoderate D, Ganoderate G, and Ergosterol. [] By providing accurate and reproducible quantification, HPLC serves as a crucial technique for quality control of Ganoderma samples and for assessing the consistency of this compound content in research and potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)

![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)